2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKBOVJOFBCETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H19ClN4O2
- Molecular Weight : 364.84 g/mol
- CAS Number : To be assigned
The presence of the oxadiazole and pyridine moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains. A study demonstrated that oxadiazole derivatives exhibited better activity against Gram-positive bacteria than Gram-negative ones, indicating a selective antimicrobial effect .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Bacillus cereus | 16 |
| Compound C | Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of this compound aligns with findings from other studies on oxadiazole derivatives. For example, derivatives have been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT116 by activating caspase pathways and increasing p53 expression levels . The structural features of the oxadiazole core contribute to its ability to inhibit critical enzymes involved in cancer cell proliferation.
Case Study: Apoptotic Mechanism
In vitro studies using MCF-7 cells demonstrated that treatment with oxadiazole derivatives led to significant apoptosis, characterized by increased levels of cleaved caspase-3 and altered expression of apoptotic markers. This suggests that the compound may act as a potential therapeutic agent in breast cancer treatment.
Enzyme Inhibition
Another notable biological activity of the compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that certain oxadiazole derivatives can act as dual inhibitors with IC50 values ranging from 12.8 µM to 99.2 µM for AChE and BChE .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Interaction with Enzymes : The oxadiazole moiety enhances binding affinity to enzyme active sites.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of p53 and caspases.
- Membrane Permeability : The lipophilic nature of the compound facilitates cellular uptake, enhancing its bioavailability and efficacy.
Scientific Research Applications
The biological activities of this compound have been explored through various studies. The following table summarizes its potential applications based on existing literature:
Case Study 1: Anticancer Activity
A study examining the anticancer properties of oxadiazole derivatives similar to the target compound revealed significant cytotoxicity against various cancer cell lines. For instance, a derivative with a chlorophenyl group exhibited an IC50 value of 12 µM against HCT-15 colon carcinoma cells. This suggests that structural modifications can enhance efficacy against specific cancer types.
Case Study 2: Antimicrobial Effects
Research on oxadiazole derivatives has demonstrated their potential as antimicrobial agents. In vitro tests indicated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL. This highlights the importance of structural features in dictating biological activity.
Case Study 3: Anti-inflammatory Potential
In silico molecular docking studies have suggested that compounds similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide may act as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. These findings indicate the compound's potential for further development in anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
